molecular formula C16H21ClN4O3 B5090474 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide

カタログ番号 B5090474
分子量: 352.81 g/mol
InChIキー: WWRBPWHULPWMPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. This compound was first developed by Cephalon Inc. and has since been the subject of numerous scientific studies. In

作用機序

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in several cellular processes, including apoptosis, inflammation, and oxidative stress. In neurodegenerative diseases, the JNK pathway is overactivated, leading to neuronal damage and death. By inhibiting the JNK pathway, CEP-1347 can prevent or slow down the progression of these diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. In preclinical studies, CEP-1347 has been shown to reduce neuronal damage and death, decrease inflammation, and improve motor function. CEP-1347 has also been shown to increase the levels of several neurotrophic factors, which can promote neuronal survival and growth.

実験室実験の利点と制限

One of the advantages of using CEP-1347 in lab experiments is its specificity for the JNK pathway. CEP-1347 does not affect other signaling pathways, which can reduce the risk of off-target effects. However, one of the limitations of using CEP-1347 is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

Several future directions for the research on CEP-1347 can be identified. First, further preclinical studies are needed to determine the optimal dosage and administration route for CEP-1347. Second, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Third, the potential therapeutic applications of CEP-1347 in other diseases, such as stroke and traumatic brain injury, should be explored. Fourth, the development of new analogs of CEP-1347 with improved solubility and bioavailability can further enhance its therapeutic potential.
Conclusion
In conclusion, CEP-1347 is a small molecule inhibitor that has shown promising therapeutic potential in neurodegenerative diseases. Its specificity for the JNK pathway and neuroprotective effects make it a promising candidate for further development. Further research is needed to determine its optimal dosage, safety, and efficacy in humans, as well as its potential therapeutic applications in other diseases.

合成法

The synthesis of CEP-1347 involves a series of chemical reactions starting from 2-chlorobenzoyl chloride and 1-piperazineethanol. The final product is obtained through the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide with methanesulfonic acid. The process of synthesizing CEP-1347 has been described in detail in several scientific publications.

科学的研究の応用

CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Several preclinical studies have shown that CEP-1347 has neuroprotective effects, which can prevent or slow down the progression of these diseases. CEP-1347 has also been shown to have anti-inflammatory properties, which can further contribute to its therapeutic potential.

特性

IUPAC Name

N'-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3/c1-18-14(22)15(23)19-6-7-20-8-10-21(11-9-20)16(24)12-4-2-3-5-13(12)17/h2-5H,6-11H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBPWHULPWMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-methylethanediamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。